3,8-Dioxa-1-azaspiro[4.5]decan-2-one
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Overview
Description
3,8-Dioxa-1-azaspiro[4.5]decan-2-one is a chemical compound with the linear formula C7H11NO3 . It is related to 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one .
Molecular Structure Analysis
The molecular weight of this compound is 157.17 . The structure of related compounds can be found in various sources .Physical and Chemical Properties Analysis
This compound is a powder . Its density is 1.117 g/cm3 . The boiling point is 108 - 110 °C (35 hPa) .Scientific Research Applications
Organic Synthesis
A tandem Prins strategy has been developed for the synthesis of 1,8-dioxa 3-azaspiro[4.5]dec-2-ene derivatives, showing this compound's utility in creating products with a diverse substitution pattern under mild conditions (L. M. Reddy et al., 2018).
Antitubercular Drug Development
Structural studies of (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043) reveal its promise as an antitubercular drug, showcasing the potential of derivatives of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one in combating tuberculosis (A. Richter et al., 2022).
Antiviral Activity
Research indicates that 1-thia-4-azaspiro[4.5]decan-3-one derivatives exhibit inhibitory activity against human coronavirus and influenza virus, highlighting the antiviral capabilities of this structural scaffold (Çağla Begüm Apaydın et al., 2019).
Antibacterial Properties
Synthesized compounds such as 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane have shown excellent in vitro antibacterial activity against various bacterial species, demonstrating the potential of these compounds in antibacterial treatments (M. Natarajan et al., 2021).
Cancer Treatment and Imaging
A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and shown moderate to potent activity against various human cancer cell lines, suggesting potential in cancer treatment (Zea Yang et al., 2019). Additionally, 1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been explored as σ1 receptor ligands for potential tumor imaging, offering a novel approach for diagnosing and tracking cancer progression (Fang Xie et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Structurally similar compounds, such as 2,8-diazaspiro[45]decan-1-one derivatives, have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and is considered a significant driver of various inflammatory diseases .
Mode of Action
While the exact mode of action for 3,8-Dioxa-1-azaspiro[4For instance, 2,8-diazaspiro[4.5]decan-1-one derivatives inhibit RIPK1, blocking the activation of the necroptosis pathway . This inhibition is achieved through the compound’s interaction with RIPK1, which results in significant anti-necroptotic effects .
Biochemical Pathways
Based on the action of related compounds, it can be inferred that this compound may influence the necroptosis pathway by inhibiting ripk1 .
Result of Action
Related compounds, such as 2,8-diazaspiro[45]decan-1-one derivatives, have shown significant anti-necroptotic effects in U937 cell necroptosis models .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 2,8-diazaspiro[4.5]decan-1-one derivatives, have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death .
Cellular Effects
Related compounds have shown significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . This suggests that 3,8-Dioxa-1-azaspiro[4.5]decan-2-one may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been shown to inhibit RIPK1, suggesting that this compound may also interact with this enzyme . This could potentially lead to changes in gene expression and impacts on cellular function.
Properties
IUPAC Name |
3,8-dioxa-1-azaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-8-7(5-11-6)1-3-10-4-2-7/h1-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYYEMQRQGPOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12COC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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